{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene
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Overview
Description
{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group, an iodine atom, and a butenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene typically involves multiple steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of a butenyl intermediate through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Introduction of the Ethoxyethoxy Group: The next step involves the protection of the hydroxyl group using ethoxyethanol under acidic conditions to form the ethoxyethoxy group.
Iodination: The final step is the iodination of the butenyl intermediate using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene can undergo oxidation reactions, where the ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide
Properties
CAS No. |
90157-03-2 |
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Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]benzene |
InChI |
InChI=1S/C14H19IO3/c1-3-16-12(2)18-14(9-10-15)11-17-13-7-5-4-6-8-13/h4-10,12,14H,3,11H2,1-2H3 |
InChI Key |
ZOICNKLVZXNGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(COC1=CC=CC=C1)C=CI |
Origin of Product |
United States |
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